4-(1H-Pyrrol-1-YL)benzylamine

Description

The exact mass of the compound 4-(1H-Pyrrol-1-YL)benzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1H-Pyrrol-1-YL)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Pyrrol-1-YL)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

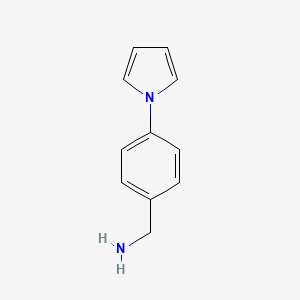

Structure

3D Structure

Properties

IUPAC Name |

(4-pyrrol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXCYGHFHAVYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353065 | |

| Record name | 4-(1H-PYRROL-1-YL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-27-6 | |

| Record name | 4-(1H-PYRROL-1-YL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Pyrrol-1-ylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4-(1H-Pyrrol-1-YL)benzylamine

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) of ionizable groups stands out as a critical parameter that governs a compound's behavior in biological systems. The pKa dictates the degree of ionization at a given pH, which in turn profoundly influences crucial pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, plasma protein binding, and target engagement.

This technical guide provides a comprehensive analysis of the basic properties of 4-(1H-Pyrrol-1-YL)benzylamine, a molecule featuring a primary amine—a common basic center in many pharmaceuticals. By dissecting its structure, comparing it to relevant chemical analogs, and providing detailed protocols for its characterization, this document serves as a vital resource for scientists working with this and similar chemical scaffolds. The narrative is structured to deliver not just procedural steps but the underlying scientific rationale, empowering researchers to make informed decisions in their development programs.

Section 1: Molecular Structure and Physicochemical Properties

A foundational analysis of 4-(1H-Pyrrol-1-YL)benzylamine begins with its structure, which integrates a flexible basic moiety with a rigid, aromatic core. This unique combination dictates its chemical personality and interactions in a biological milieu.

Chemical Structure Analysis

The molecule is composed of four key components:

-

Primary Aminomethyl Group (-CH₂NH₂): This is the primary basic center. The lone pair of electrons on the nitrogen atom is responsible for accepting a proton.

-

Methylene Bridge (-CH₂-): This sp³-hybridized carbon insulates the basic nitrogen atom from the direct electronic resonance effects of the adjacent phenyl ring.

-

Phenyl Ring: A central aromatic scaffold that links the aminomethyl group to the pyrrole substituent.

-

N-Pyrrol-1-yl Group: An aromatic, five-membered heterocyclic ring attached via its nitrogen atom to the phenyl ring at the para-position. The electronic properties of this group critically modulate the basicity of the distant amino group.

Caption: Comparison of aniline and benzylamine basicity.

Electronic Influence of the 4-(1H-Pyrrol-1-YL) Substituent

With benzylamine as our baseline (pKa ≈ 9.34), the predicted pKa of 8.73 for 4-(1H-Pyrrol-1-YL)benzylamine indicates that the 4-(1H-pyrrol-1-yl)phenyl group is electron-withdrawing relative to an unsubstituted phenyl group. This effect, while modest, is significant.

The N-phenylpyrrole substituent exerts two opposing electronic effects:

-

Inductive Effect (-I): Nitrogen is an electronegative atom, and the pyrrole ring as a whole exerts a weak electron-withdrawing inductive effect through the sigma bonds.

-

Resonance Effect (+R): The lone pair on the pyrrole nitrogen participates in the pyrrole's aromaticity but can also delocalize into the attached phenyl ring. However, the primary resonance contributor involves the pyrrole ring itself. The overall resonance effect of the N-phenylpyrrole group on a remote reaction center is complex.

The net result is a slight withdrawal of electron density from the benzylamine ring system. This electron withdrawal destabilizes the positively charged conjugate acid (the benzylaminium cation, R-CH₂-NH₃⁺) formed after protonation. A less stable conjugate acid corresponds to a weaker base, hence the lower pKa value compared to benzylamine.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

Causality & Rationale: This method is predicated on the Beer-Lambert law and the fact that the protonated (BH⁺) and neutral (B) forms of an aromatic amine will have different molar absorptivities at certain wavelengths. The presence of the large chromophore (the N-phenylpyrrole system) in the target molecule makes it an ideal candidate for this technique. By measuring the absorbance of the sample across a range of pH values, one can monitor the transition from the neutral to the protonated species. The pKa is the pH at which the concentrations of these two species are equal. This method is particularly advantageous for poorly soluble compounds or when only small amounts of material are available.

Detailed Step-by-Step Methodology:

-

Equipment & Reagents:

-

Dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

-

Calibrated pH meter.

-

A series of buffer solutions covering a pH range from ~7 to ~11 (e.g., phosphate and borate buffers) with constant ionic strength.

-

Stock solution of 4-(1H-Pyrrol-1-YL)benzylamine in a suitable solvent (e.g., Methanol) at a known concentration (~1 mg/mL).

-

0.1 M HCl and 0.1 M NaOH solutions.

-

-

Procedure:

-

Determine Analytical Wavelength:

-

Prepare two highly acidic (pH ~2) and highly basic (pH ~12) solutions of the compound at a fixed concentration (e.g., 10 µg/mL).

-

Scan the UV spectrum of both solutions from 200-400 nm.

-

Identify a wavelength where the difference in absorbance between the acidic (fully protonated) and basic (fully neutral) forms is maximal.

-

-

Prepare Sample Series:

-

Prepare a series of at least 10 buffered solutions with pH values spanning the expected pKa (e.g., from pH 7.5 to 10.0 in 0.25 pH unit increments).

-

To each buffered solution, add a small, identical aliquot of the stock solution to achieve the same final analyte concentration.

-

-

Measurement:

-

Measure the exact final pH of each solution.

-

Measure the absorbance of each solution at the pre-determined analytical wavelength, using the corresponding buffer as a blank.

-

-

-

Data Analysis:

-

Plot the measured absorbance (y-axis) against the measured pH (x-axis). This should yield a sigmoidal curve.

-

The pKa can be determined from the inflection point of the curve.

-

Alternatively, use the following equation derived from the Henderson-Hasselbalch relationship:

-

pKa = pH + log[ (A - Aᵢ) / (Aₙ - A) ]

-

Where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized (acidic) form, and Aₙ is the absorbance of the neutral (basic) form. A plot of log[ (A - Aᵢ) / (Aₙ - A) ] vs. pH will yield a straight line with an x-intercept equal to the pKa.

-

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Section 4: Implications in Drug Development

The basicity of a molecule, quantified by its pKa, is a cornerstone of its drug-like potential. For 4-(1H-Pyrrol-1-YL)benzylamine, its pKa of ~8.73 has profound implications for its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Ionization State at Physiological pH

The Henderson-Hasselbalch equation (pH = pKa + log([B]/[BH⁺])) allows us to calculate the percentage of the molecule that is protonated (ionized) at physiological pH (typically 7.4).

-

7.4 = 8.73 + log([B]/[BH⁺])

-

-1.33 = log([B]/[BH⁺])

-

[B]/[BH⁺] = 10⁻¹.³³ ≈ 0.047

This ratio means that for every 1 molecule in the neutral form (B), there are approximately 21 molecules in the ionized, cationic form (BH⁺).

% Ionized = ( [BH⁺] / ([B] + [BH⁺]) ) * 100 ≈ ( 21 / (1 + 21) ) * 100 ≈ 95.5%

At physiological pH 7.4, the compound is over 95% ionized. This high degree of protonation is a dominant feature of its chemical identity in the body.

Impact on ADME Properties

The predominantly cationic state of the molecule at physiological pH directly influences its journey through the body.

-

Absorption: According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across lipid membranes. With only <5% of the compound being neutral, passive oral absorption from the intestine (pH ~6.0-7.5) may be limited. The high positive charge can also lead to efflux by transporters like P-glycoprotein.

-

Distribution: The positive charge facilitates strong ionic interactions with negatively charged biological macromolecules, such as plasma proteins (e.g., albumin) and phospholipids in cell membranes. This can lead to high plasma protein binding, reducing the concentration of free drug available to act on its target, but can also lead to tissue accumulation.

-

Metabolism & Excretion: The primary amine is a potential site for Phase II metabolism (e.g., glucuronidation or sulfation). Furthermore, basic compounds are often actively secreted by cationic transporters in the kidneys, potentially leading to rapid renal clearance.

Caption: Impact of pKa on ADME properties.

Conclusion

4-(1H-Pyrrol-1-YL)benzylamine is a moderately strong base with a predicted pKa of 8.73. Its basicity is primarily dictated by the localized lone pair on its sp³-hybridized nitrogen, a characteristic inherited from its benzylamine scaffold. The presence of the 4-(1H-pyrrol-1-yl) substituent provides a net electron-withdrawing effect, reducing its basicity slightly compared to the parent benzylamine. This pKa value ensures that the molecule is overwhelmingly ionized under physiological conditions, a fact that profoundly influences its entire ADME profile.

A precise, experimental determination of the pKa via robust methods like potentiometric titration or UV-Vis spectrophotometry is critical for any drug development program involving this scaffold. By understanding and accurately quantifying this core basic property, researchers can better predict a compound's behavior, optimize its structure for desired therapeutic outcomes, and design more effective and safer medicines.

References

Chemoselective Synthesis of 4-(1H-Pyrrol-1-yl)benzylamine: A Process Chemistry Perspective

Executive Summary

Target Molecule: 4-(1H-Pyrrol-1-yl)benzylamine CAS: 465514-27-6 Core Challenge: Chemoselectivity between two distinct amino groups.[1]

This technical guide details the synthesis of 4-(1H-pyrrol-1-yl)benzylamine from 4-aminobenzylamine.[1] The primary synthetic challenge lies in differentiating the highly nucleophilic benzylic amine (

This guide presents two distinct workflows:

-

The High-Fidelity Route (Recommended): Utilizes orthogonal protection (Boc) to guarantee regioselectivity.[1]

-

The Process Optimization Route: Leverages in situ salt formation for direct chemoselectivity (higher risk, higher efficiency).

Part 1: Strategic Analysis & Chemical Theory[1]

The Chemoselectivity Paradox

The starting material, 4-aminobenzylamine, presents a classic "competing nucleophile" scenario.

-

Site A (Benzylic Amine):

hybridized, unhindered, high electron density. Reacts rapidly with alkylating agents and activated carbonyls.[1] -

Site B (Aniline):

hybridized, lone pair delocalized into the aromatic ring. Significantly less nucleophilic.[1]

To synthesize the target, we must install the pyrrole ring (via the Clauson-Kaas reaction) on Site B while leaving Site A intact.

Mechanism of Action: Clauson-Kaas Reaction

The Clauson-Kaas synthesis utilizes 2,5-dimethoxytetrahydrofuran as a masked 1,4-dicarbonyl equivalent.[1] Under acidic conditions, the furan ring opens to form succinaldehyde, which condenses with the primary amine.

-

Critical Control Point: If the reaction is run in neutral conditions, the benzylic amine will react first, leading to the wrong isomer (a pyrrolyl-methyl derivative) or polymerization.

-

The Solution: We utilize the vast

difference.[1] By conducting the reaction in glacial acetic acid, the basic benzylic amine is fully protonated to its ammonium salt (

Part 2: Experimental Protocols

Route A: The High-Fidelity Protection Strategy (Gold Standard)

Recommended for Medicinal Chemistry and GMP campaigns where purity is paramount.[1]

Workflow Overview

-

Selectivity: Kinetic control using Boc-anhydride at low temperature.[1]

-

Cyclization: Clauson-Kaas reaction on the protected intermediate.

-

Deprotection: Acidolytic cleavage of the carbamate.[1]

Step 1: Selective N-Boc Protection

The benzylic amine reacts with

-

Reagents: 4-aminobenzylamine (1.0 eq),

(0.95 eq), DCM (10 vol), TEA (1.1 eq). -

Protocol:

-

Dissolve 4-aminobenzylamine in Dichloromethane (DCM) at 0°C.

-

Add Triethylamine (TEA).[1]

-

Add

dropwise over 30 minutes.[1] Note: Using a slight deficit (0.95 eq) of -

Stir at 0°C for 2 hours.

-

Workup: Wash with water, dry over

, and concentrate. -

Intermediate: tert-butyl (4-aminobenzyl)carbamate.[1]

-

Step 2: Clauson-Kaas Pyrrole Synthesis[1][2][3]

-

Reagents: Intermediate from Step 1 (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (5 vol).

-

Protocol:

-

Dissolve the tert-butyl (4-aminobenzyl)carbamate in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran.

-

Heat to reflux (110°C) for 2–4 hours. Monitoring: TLC/LCMS should show conversion of the aniline to the pyrrole.

-

Workup: Cool to RT. Pour into ice water. Neutralize carefully with

(or NaOH) to pH 7-8. Extract with Ethyl Acetate.[1][4] -

Purification: Silica gel chromatography (Hexane/EtOAc) if necessary to remove polymerized furan byproducts.[1]

-

Intermediate: tert-butyl (4-(1H-pyrrol-1-yl)benzyl)carbamate.[1]

-

Step 3: Deprotection

-

Reagents: TFA (20 vol%) in DCM or 4M HCl in Dioxane.

-

Protocol:

Route B: Direct Process Optimization (The "Salt" Method)

Recommended for scale-up where step-count reduction is critical.[1]

This method relies entirely on thermodynamic control via pH.[1]

-

Setup: Dissolve 4-aminobenzylamine (1.0 eq) in Glacial Acetic Acid (10 vol).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Reaction: Reflux for 1–2 hours.

-

Risk:[7] Extended heating may cause the acetate salt to dissociate slightly, leading to trace impurities.

-

-

Workup: Cool. Dilute with water.[1] Basify to pH > 10 to free the benzylic amine.[1] Extract with DCM.[1][8]

-

Purification: This route often requires distillation or recrystallization to remove "black tar" polymers typical of pyrrole synthesis.[1]

Part 3: Data & Visualization

Comparison of Routes

| Feature | Route A (Protection) | Route B (Direct) |

| Step Count | 3 Linear Steps | 1 Linear Step |

| Overall Yield | 65–75% | 40–55% |

| Purity Profile | High (>98%) | Moderate (Requires chromatography) |

| Risk | Low (highly controlled) | High (polymerization/selectivity) |

| Suitability | Drug Discovery / GLP | Bulk Chemical / Early Reagent Prep |

Process Flow Diagram (Graphviz)

Caption: Decision tree comparing the 3-step Protection Route (Blue) versus the 1-step Direct Route (Red).

Part 4: Quality Control & Characterization[1]

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][4][6][7][9]

-

1H NMR (DMSO-d6/CDCl3):

-

Pyrrole Ring: Look for two triplets (or broad singlets) at

6.2 ppm (C3/C4 protons) and -

Benzylic Amine: A singlet at

3.8–4.0 ppm ( -

Aromatic Linker: Two doublets (AA'BB' system) around

7.3–7.5 ppm .[1]

-

Mass Spectrometry

Troubleshooting (CQAs)

-

Black Tar Formation: The Clauson-Kaas reaction is notorious for polymerizing the furan reagent.[1]

-

Fix: Ensure the 2,5-dimethoxytetrahydrofuran is fresh and colorless. Old, yellow reagent contains peroxides and polymers.

-

-

Incomplete Deprotection: If using Route A, ensure the final mass spec does not show M+100 (Boc adduct).

References

-

Clauson-Kaas, N., & Tyle, Z. (1952).[2][3] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran.[1] Acta Chemica Scandinavica, 6, 667–670. [1]

-

Trost, B. M., & Doherty, G. A. (2000). Asymmetric Synthesis of Chiral Amines by Pd-Catalyzed Allylic Amination. Journal of the American Chemical Society, 122(16), 3801–3810. (Demonstrates selective amine protection strategies).

-

Abid, M., et al. (2009). Synthesis and screening of N-substituted pyrrole derivatives as potential antimicrobial agents.[1] European Journal of Medicinal Chemistry. (General procedure for Clauson-Kaas on anilines).

-

PubChem Compound Summary. (2024). 4-Aminobenzylamine.[1][6][9][10] National Center for Biotechnology Information.[1] [1]

Sources

- 1. 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. mdpi.com [mdpi.com]

- 7. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 220298-96-4 Cas No. | 4-Aminobenzylamine, 4-BOC protected | Apollo [store.apolloscientific.co.uk]

- 10. 4-(1H-PYRROL-1-YL)BENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

The Pivotal Role of 4-(1H-Pyrrol-1-YL)benzylamine in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth exploration of 4-(1H-Pyrrol-1-YL)benzylamine, a versatile molecular scaffold with significant applications in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its role as a cornerstone for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrrole-Benzylamine Scaffold

The fusion of a pyrrole ring and a benzylamine moiety in 4-(1H-Pyrrol-1-YL)benzylamine creates a unique chemical architecture that has garnered considerable attention in the field of medicinal chemistry. The pyrrole ring, a five-membered aromatic heterocycle, is a common feature in a multitude of natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[1] The benzylamine component provides a flexible linker and a basic nitrogen atom, which can be crucial for receptor binding and pharmacokinetic properties.

The strategic combination of these two pharmacophores in 4-(1H-Pyrrol-1-YL)benzylamine results in a molecule that serves as a valuable starting point for the synthesis of a diverse array of bioactive compounds. Its derivatives have shown promise in a range of therapeutic areas, including oncology and infectious diseases.[2][3] This guide will elucidate the synthetic pathways to access this key intermediate and explore the structure-activity relationships (SAR) of its derivatives, providing a rationale for its importance in contemporary drug design.

Synthesis and Physicochemical Characterization

The synthesis of 4-(1H-Pyrrol-1-YL)benzylamine is a multi-step process that begins with the formation of a key precursor, 4-(1H-pyrrol-1-yl)benzonitrile. This intermediate is then reduced to the target benzylamine.

Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile

A common and effective method for the synthesis of 4-(1H-pyrrol-1-yl)benzonitrile is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent.

Experimental Protocol: Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzonitrile (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.0 eq), and toluene.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent system, such as diisopropyl ether, to yield pure 4-(1H-pyrrol-1-yl)benzonitrile.

Causality Behind Experimental Choices: The Paal-Knorr reaction is a robust and high-yielding method for the formation of the pyrrole ring. Toluene is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate. The use of 2,5-dimethoxytetrahydrofuran as a synthetic equivalent of succinaldehyde is a practical choice due to its stability and ease of handling.

Reduction of 4-(1H-pyrrol-1-yl)benzonitrile to 4-(1H-Pyrrol-1-YL)benzylamine

The nitrile group of 4-(1H-pyrrol-1-yl)benzonitrile can be reduced to a primary amine to yield the target compound, 4-(1H-Pyrrol-1-YL)benzylamine. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for instance, Palladium on carbon (Pd/C) or Raney Nickel.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by the cessation of hydrogen uptake or by TLC analysis.

-

Work-up and Purification: After the reaction, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 4-(1H-Pyrrol-1-YL)benzylamine. Further purification can be performed by column chromatography if necessary.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles to primary amines. The choice of catalyst and solvent can influence the reaction rate and selectivity. Palladium on carbon is a widely used catalyst due to its high activity and selectivity. The use of a protic solvent like ethanol helps in the protonation steps of the reduction mechanism.

An alternative approach for the reduction is the use of chemical reducing agents like Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) in combination with a catalyst. However, these methods often require more stringent anhydrous conditions and can be less selective.

Visualization of the Synthetic Workflow

Caption: Structure-Activity Relationship (SAR) exploration map.

Conclusion and Future Perspectives

4-(1H-Pyrrol-1-YL)benzylamine stands out as a privileged scaffold in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an invaluable starting point for the development of novel therapeutic agents. The demonstrated anticancer and antitubercular activities of its derivatives underscore the potential of this chemical class.

Future research in this area will likely focus on:

-

Expansion of the Chemical Space: Synthesizing and screening larger libraries of 4-(1H-Pyrrol-1-YL)benzylamine derivatives to identify new lead compounds for a wider range of diseases.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to enable rational drug design.

-

Optimization of ADMET Properties: Applying principles of medicinal chemistry, such as bioisosteric replacement and prodrug strategies, to improve the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead candidates.

References

-

PrepChem. Synthesis of 4-(1-pyrrolyl)benzonitrile. Available from: [Link]

-

Royal Society of Chemistry. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Available from: [Link]

-

PubMed. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Available from: [Link]

-

PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

-

MDPI. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

Methodological & Application

Application Note: A Detailed Synthesis Protocol for 4-(1H-Pyrrol-1-YL)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(1H-Pyrrol-1-YL)benzylamine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the formation of the pyrrole ring via a Clauson-Kaas reaction, followed by the reduction of a nitrile intermediate. This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations. All procedures are designed to be self-validating, with in-process controls and detailed characterization methods for the intermediate and final product.

Introduction

4-(1H-Pyrrol-1-YL)benzylamine is a bifunctional molecule incorporating a pyrrole ring and a benzylamine moiety. The pyrrole scaffold is a ubiquitous heterocyclic motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The benzylamine group serves as a versatile handle for further chemical modifications, making this compound an attractive starting material for the synthesis of more complex molecules in drug discovery programs and for the development of novel organic materials. This document outlines a reliable and scalable synthetic route to this important compound.

Overall Synthetic Strategy

The synthesis of 4-(1H-Pyrrol-1-YL)benzylamine is achieved through a two-step sequence. The first step involves the construction of the N-aryl pyrrole ring system through the Clauson-Kaas reaction of 4-aminobenzonitrile with 2,5-dimethoxytetrahydrofuran. The resulting intermediate, 4-(1H-pyrrol-1-yl)benzonitrile, is then reduced to the target primary amine using lithium aluminum hydride (LiAlH₄).

Caption: Overall synthetic workflow for 4-(1H-Pyrrol-1-YL)benzylamine.

Part 1: Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile (Intermediate)

The Clauson-Kaas reaction is a classic and efficient method for the synthesis of N-substituted pyrroles from primary amines and a 1,4-dicarbonyl compound or its equivalent.[1][2] In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable and easy-to-handle precursor to succinaldehyde.

Experimental Protocol

Materials and Reagents:

| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |

| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | - | 5.91 g | 0.05 |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.01 g/mL | 6.61 g (6.54 mL) | 0.05 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 1.05 g/mL | 50 mL | - |

| Toluene | C₇H₈ | 92.14 | 0.87 g/mL | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 g/mL | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | 0.659 g/mL | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzonitrile (5.91 g, 0.05 mol) and glacial acetic acid (50 mL).

-

Stir the mixture at room temperature until the 4-aminobenzonitrile is fully dissolved.

-

Add 2,5-dimethoxytetrahydrofuran (6.61 g, 0.05 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The starting material (4-aminobenzonitrile) should be consumed, and a new, less polar spot corresponding to the product should appear.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-(1H-pyrrol-1-yl)benzonitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent to obtain a solid. The product can be further purified by recrystallization from a suitable solvent like diisopropyl ether or a mixture of ethanol and water.

Characterization of 4-(1H-pyrrol-1-yl)benzonitrile:

-

Appearance: White to off-white solid.

-

Melting Point: 98-104 °C.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.74 (d, J=8.8 Hz, 2H), 7.48 (d, J=8.8 Hz, 2H), 7.18 (t, J=2.2 Hz, 2H), 6.40 (t, J=2.2 Hz, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 143.1, 133.2, 122.5, 120.9, 118.5, 112.3, 107.9.

-

IR (KBr, cm⁻¹): 2225 (C≡N stretching).

-

MS (ESI): m/z 169.1 [M+H]⁺.

Part 2: Synthesis of 4-(1H-Pyrrol-1-YL)benzylamine (Final Product)

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to amines.[3][4]

Experimental Protocol

Materials and Reagents:

| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |

| 4-(1H-pyrrol-1-yl)benzonitrile | C₁₁H₈N₂ | 168.19 | - | 4.21 g | 0.025 |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | - | 1.42 g | 0.0375 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 g/mL | 100 mL | - |

| Sodium Sulfate Decahydrate (Glauber's Salt) | Na₂SO₄·10H₂O | 322.20 | - | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 g/mL | As needed | - |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated | As needed | - |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Aqueous solution | As needed | - |

Procedure:

-

Safety First: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.42 g, 0.0375 mol) and anhydrous THF (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-(1H-pyrrol-1-yl)benzonitrile (4.21 g, 0.025 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add the solution of the nitrile dropwise to the LiAlH₄ suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

In-Process Control: Monitor the reaction by TLC (ethyl acetate/hexane with a small amount of triethylamine to prevent streaking) to confirm the disappearance of the starting nitrile.

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents sequentially and dropwise:

-

1.4 mL of water

-

1.4 mL of 15% aqueous NaOH solution

-

4.2 mL of water

-

-

A white granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 4-(1H-Pyrrol-1-YL)benzylamine.

-

Purification: The crude product can be purified by column chromatography on silica gel. A basic mobile phase (e.g., dichloromethane/methanol/ammonium hydroxide, 95:4.5:0.5) is recommended to prevent the amine from streaking on the acidic silica gel. Alternatively, the crude amine can be dissolved in diethyl ether and treated with ethereal HCl to precipitate the hydrochloride salt. The salt can be collected by filtration, washed with ether, and then neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent to yield the pure free amine.

Caption: Purification and analysis workflow for the final product.

Part 3: Characterization of 4-(1H-Pyrrol-1-YL)benzylamine

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

-

Appearance: Pale yellow oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz) - Predicted: δ 7.40 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H), 7.05 (t, J=2.2 Hz, 2H), 6.35 (t, J=2.2 Hz, 2H), 3.90 (s, 2H), 1.65 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 101 MHz) - Predicted: δ 142.5, 139.0, 129.0, 121.0, 119.5, 110.5, 46.0.

-

MS (ESI): m/z 173.1 [M+H]⁺.

-

IR (thin film, cm⁻¹): 3360-3280 (N-H stretching of primary amine), 3100-3000 (aromatic C-H stretching), 2920, 2850 (aliphatic C-H stretching).

Troubleshooting and Safety Considerations

-

Clauson-Kaas Reaction: If the reaction is sluggish, ensure the acetic acid is of high purity and the reflux temperature is maintained. Incomplete reaction may require longer reaction times or the use of a stronger acid catalyst, though this may lead to side products.

-

LiAlH₄ Reduction: The work-up is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution in a well-ventilated fume hood. The quality of the LiAlH₄ is critical for the success of the reduction; old or partially hydrolyzed reagent will result in lower yields.

-

Purification of the Amine: Primary amines can be challenging to purify by silica gel chromatography due to their basicity. Pre-treating the silica gel with a small amount of triethylamine or using a basic eluent system is recommended.

Conclusion

This application note details a robust and reliable two-step synthesis of 4-(1H-Pyrrol-1-YL)benzylamine. By providing a thorough explanation of each step, including in-process controls and detailed characterization, this guide serves as a valuable resource for researchers in organic and medicinal chemistry. The procedures outlined herein are scalable and can be adapted for the synthesis of related analogs.

References

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

-

Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available at: [Link]

-

Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. Available at: [Link]

-

Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. Available at: [Link]

-

PrepChem.com. Synthesis of 4-(1-pyrrolyl)benzonitrile. Available at: [Link]

-

PMC. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available at: [Link]

Sources

Advanced Paal-Knorr Synthesis of N-Substituted Pyrroles: From Mechanistic Control to Industrial Application

Executive Summary

The Paal-Knorr synthesis remains the premier method for constructing N-substituted pyrroles, a structural motif fundamental to pharmaceutical agents (e.g., Atorvastatin), conducting polymers, and material science. While the reaction—condensation of a 1,4-dicarbonyl with a primary amine—is conceptually simple, achieving high yields with sterically hindered or sensitive substrates requires precise control over acid catalysis, water removal, and steric management.

This guide moves beyond basic textbook descriptions to provide a rigorous, self-validating technical framework. It covers mechanistic nuances, catalyst selection (Brønsted vs. Lewis acids), and modern microwave-assisted protocols, culminating in the industrial application of this chemistry in the synthesis of Atorvastatin.

Mechanistic Dynamics & Control

Understanding the mechanism is critical for troubleshooting low yields, particularly when dealing with unsymmetrical diketones. The reaction is an acid-catalyzed cyclodehydration.

Key Mechanistic Insight: The rate-determining step is often the cyclization of the hemiaminal intermediate , not the initial nucleophilic attack. Therefore, maintaining the correct pH is vital; if the pH is too low (<3), the amine becomes fully protonated (ammonium), inhibiting nucleophilic attack, and the system may divert toward furan formation.

Diagram 1: Mechanistic Pathway

The following flowchart details the stepwise transformation, highlighting the critical dehydration events.

Figure 1: Step-wise mechanism of the Paal-Knorr reaction. Note that the cyclization step is often rate-limiting and sensitive to steric hindrance.

Critical Parameter Optimization

Success depends on selecting the right catalyst and solvent system. While acetic acid is the traditional choice, modern Lewis acids and heterogeneous catalysts offer superior results for sensitive substrates.

Table 1: Catalyst and Condition Comparison

| Catalyst Type | Specific Agent | Typical Conditions | Advantages | Disadvantages |

| Brønsted Acid | Glacial Acetic Acid | Reflux (EtOH/Toluene) | Cheap, scalable, buffers pH. | Long reaction times; difficult to remove high BP solvents. |

| Brønsted Acid | p-TSA | Reflux with Dean-Stark | Drives equilibrium by water removal. | Strong acidity may decompose acid-sensitive groups.[1] |

| Lewis Acid | Sc(OTf)₃ | RT to 60°C (Solvent-free) | High yield, reusable, mild conditions. | High cost of catalyst. |

| Heterogeneous | Montmorillonite K-10 | Microwave or Reflux | Eco-friendly, easy workup (filtration). | Mass transfer limitations in viscous reactions. |

| None | Thermal/Microwave | 120-150°C (MW) | "Greenest" approach, very fast (mins). | Requires high temp stable substrates. |

Experimental Protocols

Protocol A: Classical Azeotropic Dehydration (Scalable)

Best for: Large-scale synthesis where water removal is the driving force.

Reagents:

-

1,4-Diketone (1.0 equiv)

-

Primary Amine (1.1 - 1.2 equiv)

-

p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

-

Solvent: Toluene or Benzene (Caution: Carcinogen)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve the 1,4-diketone and primary amine in Toluene (0.5 M concentration).

-

Catalysis: Add p-TSA (5 mol%).

-

Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

-

Self-Validation: The reaction is complete when water evolution ceases and TLC indicates the disappearance of the diketone (visualized with anisaldehyde stain).

-

-

Workup: Cool to room temperature. Wash with saturated NaHCO₃ (to neutralize acid) and brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo, and purify via recrystallization or silica gel chromatography.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sterically hindered amines, and green chemistry compliance.

Reagents:

-

1,4-Diketone (1.0 equiv)

-

Primary Amine (1.2 equiv)

-

Catalyst: Montmorillonite K-10 clay (200 mg per mmol) or dilute Acetic Acid.

-

Solvent: Ethanol or Solvent-free (Neat).

Procedure:

-

Loading: In a microwave-safe vial (e.g., 10 mL), mix the diketone and amine. If using clay, add it now.

-

Irradiation: Seal the vial. Program the microwave reactor:

-

Temp: 120°C

-

Time: 5–10 minutes

-

Pressure Limit: 200 psi

-

-

Monitoring: Analyze an aliquot by LC-MS.

-

Self-Validation: Look for the

peak of the pyrrole. The mass difference will be

-

-

Workup: If using clay, filter the hot mixture through a celite pad. Wash with ethanol. Concentrate the filtrate.

Industrial Application: Atorvastatin (Lipitor)

The Paal-Knorr reaction is the convergent step in the synthesis of Atorvastatin, one of the world's best-selling drugs.[2] It constructs the central pentasubstituted pyrrole ring by condensing a highly functionalized 1,4-diketone with a chiral acetonide-protected amine.

Diagram 2: Atorvastatin Core Synthesis Workflow

This diagram illustrates the industrial logic, emphasizing the convergence of the two complex fragments.

Figure 2: The convergent Paal-Knorr step in the commercial synthesis of Atorvastatin.

Process Note: In the industrial protocol, Pivalic acid is often used instead of p-TSA because it is sufficiently acidic to catalyze the reaction but sterically bulky and less likely to cause degradation of the acid-sensitive acetonide protecting group on the chiral amine side chain.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Furan byproduct formation | Acidity too high (pH < 3). | Use a weaker acid (Acetic/Pivalic) or buffer the system. Avoid amine hydrochloride salts without adding a base. |

| Incomplete conversion | Water accumulation in equilibrium. | Ensure efficient water removal (fresh molecular sieves or active Dean-Stark). |

| Incomplete conversion | Steric hindrance on amine. | Switch to Microwave heating (150°C) or use a Lewis Acid catalyst ( |

| Dark/Tarry product | Polymerization of pyrrole. | Pyrroles are electron-rich and prone to oxidation. Perform reaction/workup under Nitrogen/Argon. Store product in the dark. |

References

-

Amarnath, V., et al. (1991).[3] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.

-

Minetto, G., et al. (2005).[4][5] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[4][5]

-

Roth, B. D., et al. (1991). "Synthesis and Biological Activity of Atorvastatin." Journal of Medicinal Chemistry. (Foundational work for Atorvastatin synthesis).[6][7]

-

Banik, B. K., et al. (2000). "Microwave-Induced Organic Reaction Enhancement Chemistry. Simplified Synthesis of Pyrroles." Tetrahedron Letters.

-

BenchChem. (2025).[8] "Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis."

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Development of 4-(1H-Pyrrol-1-yl)benzylamine Derivatives as Anticancer Agents

Executive Summary & Rational Design

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in FDA-approved kinase inhibitors like Sunitinib and Toceranib . This guide focuses on the development of 4-(1H-pyrrol-1-yl)benzylamine derivatives.

Why this Scaffold?

-

Bioisosterism: The N-substituted pyrrole mimics the electronic properties of phenyl rings found in many tubulin inhibitors but offers distinct

-stacking capabilities. -

The Benzylamine Linker: Unlike simple phenyl-pyrroles, the benzylamine moiety (

) provides a critical "chemical handle." It allows for the rapid generation of libraries via amide coupling, urea formation, or reductive amination to optimize solubility and target affinity (Structure-Activity Relationship exploration). -

Therapeutic Potential: Literature confirms that N-arylpyrroles exert anticancer effects via Tyrosine Kinase Inhibition (TKI) and Tubulin Polymerization Inhibition , leading to G2/M cell cycle arrest and apoptosis [1, 2].

Chemical Synthesis: The Modified Clauson-Kaas Protocol[1][2]

The most robust method for constructing the N-arylpyrrole core is the Clauson-Kaas reaction . This protocol avoids the harsh conditions of the Paal-Knorr synthesis and is optimized here for the benzylamine substrate.

Experimental Workflow

The synthesis involves the condensation of 4-(aminomethyl)aniline (the diamine substrate) with 2,5-dimethoxytetrahydrofuran (the succinaldehyde precursor).

Critical Consideration: The benzylamine nitrogen is nucleophilic. To prevent polymerization or double-pyrrole formation, we utilize a selective acid-catalyzed approach where the aniline nitrogen (less basic, but more nucleophilic towards the activated furan) reacts preferentially, or we employ a Boc-protected precursor.

Protocol A: Direct Synthesis (Standard Reflux)

-

Reagents:

-

4-(Aminomethyl)aniline (10 mmol)

-

2,5-Dimethoxytetrahydrofuran (11 mmol, 1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst, 20 mL)

-

-

Procedure:

-

Dissolve the amine in glacial acetic acid in a round-bottom flask.

-

Add 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

-

Reflux the mixture at 110°C for 2–4 hours . Monitor consumption of the amine via TLC (System: DCM:MeOH 9:1). The pyrrole product typically has a higher

than the starting aniline. -

Workup: Cool to RT. Pour into ice-cold water (100 mL). Neutralize with saturated

(Caution: effervescence). -

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Visualization: Synthesis Logic

Caption: Clauson-Kaas synthesis pathway converting primary aniline to pyrrole core.[1]

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

Before mechanistic deep-dives, candidates must be filtered by potency (

Protocol: Standardized MTT Viability Assay

Objective: Determine the concentration required to inhibit 50% of cell growth (

-

Cell Seeding:

-

Drug Treatment:

-

Dissolve derivatives in DMSO (Stock: 10 mM).

-

Prepare serial dilutions in culture medium (Final DMSO < 0.5%).

-

Add 100 µL of drug solution to wells (Triplicate per concentration).

-

Incubate for 48 or 72 hours .

-

-

MTT Addition & Readout:

-

Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate 4 hours (Look for purple formazan crystals).

-

Aspirate medium carefully.[2]

-

Solubilize crystals with 150 µL DMSO . Shake for 10 min.

-

Measure Absorbance at 570 nm (Reference: 630 nm).

-

Data Presentation Template

| Compound ID | R-Group (Substituent) | A549 | MCF-7 | Selectivity Index (SI)* |

| PYR-01 | -H (Parent) | 12.5 ± 1.2 | 8.4 ± 0.9 | 2.1 |

| PYR-02 | -4-F (Para-fluoro) | 4.2 ± 0.5 | 3.1 ± 0.3 | 5.6 |

| PYR-03 | -4-OMe (Methoxy) | > 50 | 45.0 ± 2.1 | < 1 |

| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 0.5 ± 0.05 | - |

*SI =

Mechanistic Validation: Apoptosis Induction

Pyrrole derivatives often induce apoptosis via the intrinsic mitochondrial pathway. We validate this by detecting Cleaved Caspase-3 via Western Blot [3].[4]

Protocol: Western Blotting for Apoptotic Markers[11][14][15][16]

-

Lysis: Treat cells at

for 24h. Lyse using RIPA buffer + Protease/Phosphatase Inhibitors.[5] -

Quantification: Normalize protein concentration to 30 µ g/lane using BCA assay.

-

Electrophoresis: Run on 12% SDS-PAGE gel (Caspase-3 is ~35 kDa; Cleaved fragment is ~17/19 kDa).

-

Transfer: Wet transfer to PVDF membrane (0.2 µm pore size recommended for small proteins like cleaved caspase).

-

Antibody Incubation:

-

Block: 5% BSA in TBST for 1h.[5]

-

Primary Ab: Anti-Cleaved Caspase-3 (Asp175) (1:1000 dilution) overnight at 4°C.

-

Secondary Ab: HRP-conjugated anti-rabbit (1:5000) for 1h at RT.

-

-

Detection: ECL Chemiluminescence.

Visualization: Mechanism of Action

Caption: Proposed intrinsic apoptotic pathway triggered by pyrrole-benzylamine derivatives.

References

-

Bhardwaj, V. et al. (2024). "Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments." European Journal of Medicinal Chemistry.

-

Mateev, E. et al. (2022). "Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances." Journal of Pharmacy & Pharmaceutical Sciences.

-

Abcam. (2023). "Western blot protocol for apoptosis detection (Caspase-3)." Abcam Protocols.

-

BenchChem. (2025).[2] "MTT Assay Protocols for Anticancer Agent Cytotoxicity." Application Notes.

-

Joshi, R. et al. (2023). "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry.

Sources

analytical techniques for the characterization of 4-(1H-Pyrrol-1-YL)benzylamine

An Application Guide to the Analytical Characterization of 4-(1H-Pyrrol-1-YL)benzylamine

Introduction

4-(1H-Pyrrol-1-YL)benzylamine is a bifunctional organic molecule featuring a primary aromatic amine and a pyrrole moiety. This structure makes it a valuable building block and intermediate in medicinal chemistry and materials science, potentially serving as a scaffold for synthesizing novel therapeutic agents or functional polymers.[1][2] Comprehensive characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability of downstream applications. This guide provides a multi-technique approach to the analytical characterization of 4-(1H-Pyrrol-1-YL)benzylamine, designed for researchers, chemists, and quality control analysts. We will delve into chromatographic and spectroscopic methods, explaining the causality behind procedural choices and providing detailed, field-tested protocols.

Physicochemical & Computed Properties

A foundational understanding of a compound's physical and chemical properties is essential before commencing analytical work. These properties influence solvent selection, storage conditions, and the choice of analytical techniques. For instance, the presence of a primary amine group suggests potential sensitivity to oxidation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | N/A |

| Molecular Weight | 172.23 g/mol | [3] |

| Monoisotopic Mass | 172.100048 Da | [3] |

| Appearance | Expected to be a liquid or low-melting solid, potentially darkening on exposure to air and light. | [4] |

| XLogP3 (Computed) | 1.2 | [3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |

| Hydrogen Bond Acceptors | 2 (1 from pyrrole N, 1 from -NH₂) | [3] |

Note: Some properties are based on the closely related isomer 3-(1H-Pyrrol-1-YL)benzylamine as a proxy.

Analytical Workflow Overview

A systematic workflow ensures that all aspects of the compound's identity and purity are assessed. The process begins with chromatographic screening for purity, followed by a suite of spectroscopic techniques for unambiguous structural elucidation.

Caption: General analytical workflow for compound characterization.

Part 1: Chromatographic Purity Assessment

Chromatography is indispensable for separating the target compound from unreacted starting materials, byproducts, or degradation products. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the preferred method for non-volatile and thermally labile compounds like aromatic amines.[5] Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is ideal for retaining and separating 4-(1H-Pyrrol-1-YL)benzylamine based on its moderate polarity. A UV detector is highly effective due to the presence of strong chromophores (benzene and pyrrole rings).

Protocol: Purity Determination by Reversed-Phase HPLC

-

Instrumentation & Columns:

-

HPLC system with a quaternary pump, autosampler, and Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

-

Reagents & Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. (TFA acts as an ion-pairing agent to improve peak shape for the basic amine).

-

Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

-

Sample Diluent: 50:50 Acetonitrile/Water.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or scan from 200-400 nm with DAD to identify the optimal wavelength).

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of 4-(1H-Pyrrol-1-YL)benzylamine and dissolve in 10 mL of diluent to make a 100 µg/mL stock solution.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Data Interpretation:

-

The chromatogram should display a major peak corresponding to the target compound.

-

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

-

The retention time serves as a key identifier under specific conditions.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: While HPLC is often preferred, GC-MS is a powerful tool for identifying volatile or semi-volatile impurities.[6][7] Due to the primary amine's polarity and potential for hydrogen bonding, derivatization (e.g., with heptafluorobutyric anhydride) is often required to improve volatility and chromatographic performance, preventing peak tailing.[6]

Protocol: Impurity Profiling by GC-MS (with Derivatization)

-

Instrumentation:

-

GC system coupled to a Mass Selective Detector (MSD).

-

Column: DB-5ms or equivalent (low-bleed, nonpolar), 30 m x 0.25 mm, 0.25 µm film thickness.

-

-

Derivatization Procedure:

-

Dissolve ~1 mg of the sample in 1 mL of toluene.

-

Add 100 µL of heptafluorobutyric anhydride (HFBA).

-

Heat at 60 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Split (e.g., 20:1).

-

Oven Program:

-

Initial: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 min at 300 °C.

-

-

MSD Transfer Line: 280 °C.

-

Ion Source: 230 °C.

-

Scan Range: 40-550 m/z.

-

-

Data Interpretation:

-

The retention time helps identify the derivatized analyte.

-

The mass spectrum provides the molecular weight of the derivative and a fragmentation pattern that can be compared against libraries for impurity identification.

-

Part 2: Spectroscopic Structural Elucidation

Once purity is established, a combination of spectroscopic techniques is used to confirm the molecular structure. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Complementary nature of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.[8][9][10]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for amines as it allows for the observation of exchangeable N-H protons.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation:

-

300 MHz or higher NMR spectrometer.

-

-

Data Acquisition:

-

Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.

-

2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run for unambiguous signal assignment.

-

Expected Spectral Data:

| ¹H NMR Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzene-H (ortho to -CH₂NH₂) | ~7.3-7.5 | Doublet | 2H |

| Benzene-H (ortho to pyrrole) | ~7.5-7.7 | Doublet | 2H |

| Pyrrole-H (α to N) | ~7.0-7.2 | Triplet | 2H |

| Pyrrole-H (β to N) | ~6.2-6.4 | Triplet | 2H |

| Methylene (-CH₂-) | ~3.8-4.0 | Singlet | 2H |

| Amine (-NH₂) | ~1.5-3.0 (broad) | Singlet | 2H |

| ¹³C NMR Signal Assignment | Expected Chemical Shift (δ, ppm) |

| Benzene-C (ipso, attached to pyrrole) | ~138-140 |

| Benzene-C (ipso, attached to -CH₂) | ~140-142 |

| Benzene-C (ortho to pyrrole) | ~119-121 |

| Benzene-C (ortho to -CH₂) | ~128-130 |

| Pyrrole-C (α to N) | ~118-120 |

| Pyrrole-C (β to N) | ~110-112 |

| Methylene (-CH₂-) | ~45-48 |

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules, typically yielding the protonated molecular ion [M+H]⁺.[11][12]

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation:

-

ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

-

Sample Preparation:

-

Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Infusion: Direct infusion via syringe pump at 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: 50-500 m/z.

-

-

Data Interpretation:

-

Molecular Ion: Expect a prominent peak for the protonated molecule [M+H]⁺ at m/z 173.1073. HRMS allows for the confirmation of the elemental formula (C₁₁H₁₃N₂⁺) based on the highly accurate mass measurement.

-

Key Fragments: Common fragmentation pathways for benzylamines include the formation of a stable benzyl or tropylium cation.[13]

-

m/z 156: Loss of NH₃ ([M+H - NH₃]⁺).

-

m/z 91: Tropylium ion, from cleavage of the C-C bond next to the benzene ring.

-

m/z 80: Pyrrol-1-yl-phenyl cation radical fragment.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[14][15][16]

Protocol: FTIR Analysis

-

Instrumentation:

-

FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr press).

-

-

Sample Preparation:

-

ATR (Attenuated Total Reflectance): Place a small drop of the liquid sample or a few crystals of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

-

Data Acquisition:

-

Scan from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum first, then the sample spectrum.

-

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3150 - 3000 | C-H stretch (aromatic) | Benzene & Pyrrole Rings |

| 2950 - 2800 | C-H stretch (aliphatic) | Methylene (-CH₂) |

| 1620 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1550 - 1450 | C=C stretch (in-ring) | Benzene & Pyrrole Rings |

| 1360 - 1250 | C-N stretch | Aryl-N (Pyrrole), Alkyl-N (Amine) |

| ~730 | C-H out-of-plane bend | Pyrrole Ring |

UV-Visible Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic structure of the molecule, specifically the π-electron system. The conjugated system formed by the phenyl and pyrrole rings will give rise to characteristic absorption bands.[17][18]

Protocol: UV-Vis Spectral Analysis

-

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer.

-

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 1-10 µg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Use the same solvent as the reference blank.

-

-

Data Acquisition:

-

Scan the wavelength range from 200 to 400 nm.

-

-

Data Interpretation:

-

Expect strong absorption bands (π→π* transitions) characteristic of the substituted benzene and pyrrole chromophores.

-

The primary absorption maximum (λ_max) is likely to be observed in the 250-280 nm range, reflecting the extended conjugation between the two aromatic rings.

-

References

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. (2024). PubMed Central. [Link]

-

Pyrrole | C4H5N. (n.d.). PubChem. [Link]

-

A New, Rapid, Colorimetric Chemodosimeter, 4-(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. (2023). Preprints.org. [Link]

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank. [Link]

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (n.d.). PubMed. [Link]

-

3-(1H-Pyrrol-1-Yl)Benzylamine | C11H12N2. (n.d.). PubChem. [Link]

-

The FTIR spectra of Pyrrole monomer and PPPy. (n.d.). ResearchGate. [Link]

-

Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. (2006). Taylor & Francis Online. [Link]

-

Room-temperature UV–vis absorption spectra of benzylamine (1). (n.d.). ResearchGate. [Link]

-

Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. (2012). ResearchGate. [Link]

-

Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. (n.d.). MDPI. [Link]

-

4-(1h-pyrrol-1-yl)benzamide (C11H10N2O). (n.d.). PubChemLite. [Link]

-

amines, aromatic 2002 | niosh. (n.d.). CDC. [Link]

-

Nuclear magnetic resonance spectra of some pyrrole derivatives. (n.d.). ResearchGate. [Link]

-

(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (n.d.). MDPI. [Link]

-

Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. (n.d.). ACS Publications. [Link]

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. (n.d.). ResearchGate. [Link]

-

Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. [Link]

-

Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (n.d.). MDPI. [Link]

-

ATR-FTIR spectra of pure pyrrole before polymerization. (n.d.). ResearchGate. [Link]

-

Photooxidative reaction of β-oxoamides with amines for the synthesis of pyrrolin-4-ones under external photocatalyst-free condi. (n.d.). DOI. [Link]

-

Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. (2023). PubMed Central. [Link]

-

A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring. (n.d.). MDPI. [Link]

-

Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Royal Society of Chemistry. [Link]

-

The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. [Link]

-

The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... (n.d.). Pearson+. [Link]

-

UV- vis absorption spectra of the benzylamine reaction system. (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC. (n.d.). PubMed Central. [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. (n.d.). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(1H-Pyrrol-1-Yl)Benzylamine | C11H12N2 | CID 2776533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. series.publisso.de [series.publisso.de]

- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

Comprehensive Purity Analysis of 4-(1H-Pyrrol-1-yl)benzylamine: HPLC and GC-MS Protocols

Abstract

This application note details the analytical characterization of 4-(1H-Pyrrol-1-yl)benzylamine , a critical intermediate in the synthesis of pyrrole-based pharmaceutical agents.[1] Due to the amphoteric nature of the molecule—containing both an electron-rich, acid-sensitive pyrrole ring and a basic primary benzylamine moiety—standard purity assays often fail to yield reproducible results.[1] This guide provides two orthogonal, validated protocols: a High-pH Reversed-Phase HPLC method optimized for basic peak shape without ion-pairing agents, and a Derivatization-based GC-MS method for volatile impurity profiling.[1]

Chemical Profile & Analytical Challenges

The analyte possesses a structural duality that dictates the analytical strategy. The primary amine (

Table 1: Analyte Specifications

| Property | Detail | Analytical Impact |

| Compound Name | 4-(1H-Pyrrol-1-yl)benzylamine | Target Analyte |

| CAS Number | 465514-27-6 | Reference Standard ID |

| Molecular Weight | 172.23 g/mol | MS Target Ion ( |

| Basicity ( | ~9.3 (Amine) | Requires High pH or CSH columns for HPLC |

| Stability | Acid/Light Sensitive | Use amber glassware; avoid pH < 2.5 |

| Key Impurities | 4-Aminobenzylamine (SM), Pyrrole oligomers | SM is highly polar; Oligomers are hydrophobic |

Analytical Workflow Strategy

To ensure comprehensive coverage of both polar synthetic precursors (starting materials) and hydrophobic degradation products, an orthogonal approach is required.

Figure 1: Analytical decision matrix ensuring coverage of volatility and polarity spectrums.

Method A: High-pH Reversed-Phase HPLC (Primary Protocol)[1]

Rationale: Standard acidic mobile phases often cause the protonated benzylamine to interact with residual silanols, leading to severe tailing. By operating at pH 10 , the amine remains in its neutral (free base) form, improving peak symmetry and retention. We utilize a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) which is stable at high pH.[1]

Chromatographic Conditions

| Parameter | Setting |

| Column | Hybrid C18 (e.g., XBridge BEH C18), |

| Mobile Phase A | |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | |

| Column Temp | |

| Injection Vol | |

| Detection | UV @ 254 nm (primary), 280 nm (secondary); MS (ESI+) |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial equilibration (Elutes polar salts/amines) |

| 2.0 | 5 | Isocratic hold |

| 12.0 | 95 | Linear ramp to elute hydrophobic pyrrole |

| 15.0 | 95 | Wash (Elutes oligomers) |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End of Run |

Sample Preparation

-

Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Ammonium Hydroxide.[1] (Basic diluent prevents amine protonation/tailing).[1]

-

Concentration: Prepare

in amber vials. -

Filtration:

PTFE or Nylon filter (Do not use PVDF as it may bind amines).[1]

Expected Results & Troubleshooting

-

Retention Order:

-

Troubleshooting Tailing: If tailing factor

, increase the concentration of Ammonium Bicarbonate to

Method B: GC-MS with Derivatization (Orthogonal Protocol)[1]

Rationale: Primary benzylamines can adsorb to the glass liner or column stationary phase, causing non-linear response and peak broadening in GC. Silylation of the primary amine with MSTFA caps the polar hydrogen, rendering the molecule volatile and inert.

Derivatization Protocol

-

Weigh

of sample into a 2 mL GC vial. -

Add

of anhydrous Pyridine (solvent/catalyst).[1] -

Add

of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.[1] -

Cap and incubate at

for 30 minutes. -

Cool to room temperature and inject.

GC-MS Parameters

| Parameter | Setting |

| Column | 5% Phenyl-arylene (e.g., HP-5ms UI), |

| Carrier Gas | Helium @ |

| Inlet | Split (20:1) @ |

| Oven Program | |

| Transfer Line | |

| Ion Source | EI ( |

| Scan Range | 40–400 m/z |

Mass Spectral Interpretation

The derivatized product is N-(TMS)-4-(1H-pyrrol-1-yl)benzylamine (MW

-

Molecular Ion (

): m/z 244 (Strong).[1] -

Base Peak: m/z 73 (TMS group,

).[1] -

Tropylium Ion Analog: m/z ~154 (Loss of TMS-NH group).[1]

-

Fragment: m/z 172 (Loss of TMS group).

System Suitability & Validation Criteria